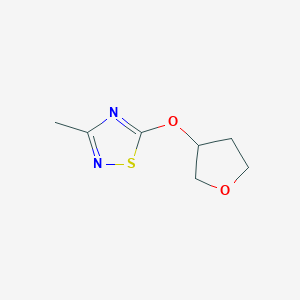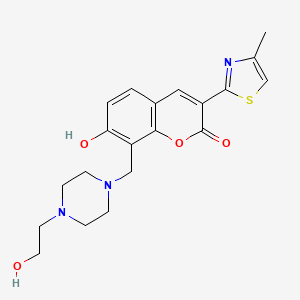![molecular formula C15H15FN2O2S B2761109 methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate CAS No. 1785932-85-5](/img/structure/B2761109.png)
methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate is a complex chemical compound that belongs to the class of thiophene derivatives Thiophenes are known for their aromatic properties, which makes them integral to various fields, including medicinal chemistry and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate can be approached through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with dimethylamine to form the dimethylaminomethylene intermediate. This intermediate then undergoes a condensation reaction with 3-amino-4-fluorothiophene-2-carboxylate methyl ester, resulting in the final compound. Key reaction conditions include a controlled temperature environment, typically around 0-5°C to prevent any unwanted side reactions.
Industrial Production Methods:
Industrial production may scale up these laboratory methods with optimizations for higher yield and cost efficiency. This typically involves automated reactors for precise temperature and reaction time control. Solvent extraction and purification techniques, such as recrystallization and column chromatography, are also employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide, resulting in the formation of oxidized thiophene derivatives.
Reduction: Reduction can be achieved using reducing agents like lithium aluminium hydride, leading to the reduction of the carboxylate group.
Substitution: The aromatic nature of the thiophene ring allows for electrophilic substitution reactions. Reagents like bromine or chlorine can introduce halogen atoms into the structure.
Common Reagents and Conditions:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminium hydride for reduction, and bromine for substitution. Reaction conditions vary but typically involve specific solvents (such as dichloromethane) and controlled temperatures to optimize yields.
Major Products Formed:
Aplicaciones Científicas De Investigación
Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate has found applications in various scientific fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, particularly those with pharmaceutical applications.
Biology: In biological studies, it may serve as a probe or reagent for investigating biochemical pathways or as a part of drug development research.
Medicine: This compound is explored for its potential therapeutic properties, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Its unique chemical structure allows it to be used in the development of novel materials with specific electronic or photophysical properties.
Mecanismo De Acción
The mechanism of action for methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate varies based on its application:
Molecular Targets and Pathways: In medicinal chemistry, the compound targets specific enzymes or receptors, modulating their activity. For example, it might inhibit a particular enzyme involved in the inflammatory response, reducing inflammation.
Pathways Involved: The pathways involved can include signal transduction pathways, metabolic pathways, or other biochemical processes where the compound interferes or enhances the natural function.
Comparación Con Compuestos Similares
3-{[(1E)-(Dimethylamino)methylene]amino}thiophene-2-carboxylate
4-(3-Fluorophenyl)thiophene-2-carboxylate
3-aminothiophene-2-carboxylate
Dimethylaminomethylene derivatives of various aromatic compounds
These comparisons highlight the specificity and tailored applications of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate in both research and industry.
Propiedades
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-4-(3-fluorophenyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c1-18(2)9-17-13-12(8-21-14(13)15(19)20-3)10-5-4-6-11(16)7-10/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBJCGLLSFMDNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(SC=C1C2=CC(=CC=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-imino-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4,7-trione](/img/structure/B2761028.png)


![(4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2761034.png)



![N-(3,5-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2761039.png)

![(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2761042.png)




